molecular formula C10H15NO2 B1462077 8-Methyl-2-azaspiro[4.5]decane-1,3-dione CAS No. 871876-20-9

8-Methyl-2-azaspiro[4.5]decane-1,3-dione

Cat. No.: B1462077
CAS No.: 871876-20-9
M. Wt: 181.23 g/mol
InChI Key: AAOJTPHCAQNKJS-UHFFFAOYSA-N
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Description

8-Methyl-2-azaspiro[4This compound is characterized by a spiro linkage, which involves a single atom shared between two rings, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is convenient and utilizes commercially available reagents . The reaction conditions often include the use of anhydrous magnesium sulfate to dry the organic layer and subsequent solvent removal .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-azaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Interaction with Biomolecules

8-Methyl-2-azaspiro[4.5]decane-1,3-dione exhibits significant interactions with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator depending on the context of the biochemical pathway involved. This property makes it a valuable tool in biochemical analysis and drug discovery.

Cellular Effects

The compound's effects on cellular processes are diverse and depend on the specific cell type and experimental conditions. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it may bind to receptors or interact with intracellular signaling molecules, thereby influencing cellular responses.

Molecular Mechanism of Action

The molecular mechanism involves binding to specific biomolecules such as enzymes or receptors. This interaction can lead to either inhibition or activation of enzymatic activity by targeting active or allosteric sites. Understanding these mechanisms is essential for developing therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under controlled conditions.

Industrial Production

While detailed industrial production methods are not extensively documented, the aforementioned synthetic routes can be scaled for larger applications in research and development settings.

Scientific Research Applications

Field Application
Chemistry Used as a building block for synthesizing complex molecules.
Biology Investigated for potential biological activities and interactions with biomolecules.
Medicine Explored for therapeutic potential in treating various diseases, including myelodepressive syndromes.
Industry Utilized in the development of new materials and chemical processes.

Research indicates that derivatives of this compound exhibit myelostimulating activity. This is particularly relevant in models of myelodepressive syndromes induced by agents such as cyclophosphamide, suggesting potential applications in hematology for enhancing bone marrow function.

Pharmacological Insights

The compound's structural similarities to known pharmacological agents suggest its potential as an anticonvulsant or in modulating neurotransmitter systems. Studies exploring these interactions are crucial for understanding its pharmacodynamics and pharmacokinetics.

Mechanism of Action

The mechanism of action of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro linkage and has been studied for its pharmaceutical applications.

    8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another compound with a similar structure, known for its potential biological activity.

Uniqueness

8-Methyl-2-azaspiro[4.5]decane-1,3-dione stands out due to its specific substitution pattern and the resulting chemical properties. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

8-Methyl-2-azaspiro[4.5]decane-1,3-dione is a bicyclic compound featuring a unique spiro structure that incorporates both nitrogen and carbon atoms. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, interaction profiles, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅N₁O₂, with a molecular weight of approximately 181.23 g/mol. The spiro arrangement contributes to its distinct chemical reactivity and biological properties .

Research indicates that this compound may interact with various biological targets, particularly the delta opioid receptors. Similar compounds have shown agonistic effects on these receptors, which could lead to antinociceptive (pain-relieving) effects .

Key Mechanisms:

  • Opioid Receptor Interaction: Potential binding to delta opioid receptors may mediate analgesic effects.
  • Enzyme Interaction: The compound interacts with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context .
  • Cellular Effects: It influences cell signaling pathways, gene expression, and cellular metabolism, varying by cell type and experimental conditions .

Antinociceptive Effects

Studies suggest that compounds similar to this compound exhibit antinociceptive properties through their interaction with opioid receptors. This suggests a potential therapeutic application in pain management .

Myelostimulating Activity

Derivatives of spiro compounds have demonstrated myelostimulating activity in models of myelodepressive syndromes induced by agents like cyclophosphamide. This activity is significant for enhancing bone marrow function and could have implications in treating hematological disorders .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Focus Findings
Benchchem AnalysisMechanism of ActionInteraction with delta opioid receptors; potential antinociceptive effects .
Myelostimulation StudyBiological EvaluationSignificant acceleration of lymphocyte and granulocyte regeneration in myelodepressive models .
Synthesis & ActivityAnticonvulsant PropertiesCertain derivatives showed anticonvulsant activity at specified doses .

Case Study 1: Myelostimulation

In a study where myelodepressive syndrome was induced using cyclophosphamide, derivatives of this compound were found to significantly enhance the regeneration of bone marrow cells. This suggests a promising avenue for treating conditions associated with reduced hematopoiesis .

Case Study 2: Anticonvulsant Activity

Another study evaluated the anticonvulsant activity of various derivatives. Notably, one derivative inhibited seizures induced by pentylenetetrazole at doses as low as 100 mg/kg. This highlights the compound's potential in neurological applications .

Q & A

Basic Question: What are the recommended methods for synthesizing 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization : Conducted under elevated temperatures (e.g., 60–80°C) with controlled pH to stabilize the spirocyclic core.
  • Methylation : Position-specific methylation at the 8th position requires alkylating agents like methyl iodide under anhydrous conditions.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity.

Critical Parameters :

  • Temperature control during cyclization prevents side reactions like ring-opening.
  • Solvent choice (e.g., DMF for polar intermediates) affects reaction efficiency.
  • Monitoring via TLC or HPLC ensures intermediate stability .

Basic Question: How are the physicochemical properties of this compound characterized?

Methodological Answer:
Key properties are determined using:

  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (observed range: 211–214°C for analogous compounds) .
  • Solubility : Tested in water, DMSO, and ethanol via shake-flask method. The compound is sparingly soluble in water but highly soluble in DMSO (>10 mg/mL) .
  • Spectroscopic Data :
    • NMR : 1H^1H and 13C^{13}C NMR (e.g., spirocyclic proton signals at δ 1.8–2.5 ppm, carbonyl carbons at ~175 ppm) .
    • LC-MS : High-resolution QTOF-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 210.1368 for derivatives) .

Advanced Question: What mechanistic insights explain the biological activity of spirocyclic diones like this compound?

Methodological Answer:
The compound’s spirocyclic structure enables dual binding modes in biological systems:

  • Receptor Interactions : Computational docking (e.g., AutoDock Vina) shows affinity for serotonin (5-HT1A_{1A}) and GABAA_A receptors due to hydrogen bonding with the dione moieties.
  • Enzyme Inhibition : Kinetic assays (e.g., fluorometric protease screens) reveal competitive inhibition of trypsin-like proteases (IC50_{50} ~10 µM) via steric hindrance from the methyl group .

Experimental Validation :

  • Radioligand binding assays (e.g., 3H^3H-WAY-100635 for 5-HT1A_{1A}).
  • Patch-clamp electrophysiology for ion channel modulation .

Advanced Question: How does structural modification (e.g., methylation) influence the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Lipophilicity : RP-TLC (C18 plates, n-propanol/Tris buffer) correlates methylation with increased logPP (e.g., 8-methyl derivative: logPP = 1.2 vs. unmethylated: logPP = 0.7), enhancing blood-brain barrier penetration .
  • Bioactivity :
    • Methylation at position 8 reduces metabolic degradation (microsomal stability assays show t1/2_{1/2} >120 min vs. 45 min for non-methylated analogs).
    • Anticonvulsant activity (MES test in mice) improves with ED50_{50} of 15 mg/kg compared to 30 mg/kg for parent compounds .

SAR Table :

ModificationlogPPMetabolic Stability (t1/2_{1/2})Bioactivity (ED50_{50})
8-Methyl1.2>120 min15 mg/kg
Unmodified0.745 min30 mg/kg

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:
Discrepancies arise from:

  • Synthetic Conditions : Higher yields (70–80%) are achieved with BF3_3-catalyzed alkylation (e.g., allyl-trimethylsilane) vs. 50–60% for uncatalyzed reactions .
  • Biological Assays : Variability in receptor binding (e.g., 5-HT1A_{1A} IC50_{50} = 10–100 nM) stems from assay protocols (cell lines, ligand concentrations).

Resolution Strategies :

  • Reproduce experiments with standardized protocols (e.g., NIH-3T3 cells for receptor studies).
  • Validate purity via orthogonal methods (HPLC + NMR) to exclude impurity-driven artifacts .

Advanced Question: What analytical techniques are recommended for detecting degradation products or isomers?

Methodological Answer:

  • LC-ESI-QTOF : High-resolution MS/MS identifies degradation products (e.g., hydrolyzed dione at m/z 188.0946) .
  • Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) resolve enantiomers (e.g., RR- and SS-isomers with α >1.2) .
  • X-ray Crystallography : Confirms spirocyclic geometry and detects crystal polymorphism .

Properties

IUPAC Name

8-methyl-2-azaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-2-4-10(5-3-7)6-8(12)11-9(10)13/h7H,2-6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOJTPHCAQNKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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